Methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 853316-79-7
VCID: VC16030598
InChI: InChI=1S/C12H12ClN3O3/c1-6-9(11(17)19-2)10(16-12(18)15-6)7-3-4-14-5-8(7)13/h3-5,10H,1-2H3,(H2,15,16,18)
SMILES:
Molecular Formula: C12H12ClN3O3
Molecular Weight: 281.69 g/mol

Methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 853316-79-7

Cat. No.: VC16030598

Molecular Formula: C12H12ClN3O3

Molecular Weight: 281.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 853316-79-7

Specification

CAS No. 853316-79-7
Molecular Formula C12H12ClN3O3
Molecular Weight 281.69 g/mol
IUPAC Name methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C12H12ClN3O3/c1-6-9(11(17)19-2)10(16-12(18)15-6)7-3-4-14-5-8(7)13/h3-5,10H,1-2H3,(H2,15,16,18)
Standard InChI Key UWGGNAUACPPYGK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(NC(=O)N1)C2=C(C=NC=C2)Cl)C(=O)OC

Introduction

Chemical Identity and Structural Features

The molecular formula of the compound is C₁₂H₁₂ClN₃O₃, with a molecular weight of 281.69 g/mol. Key structural attributes include:

  • Tetrahydropyrimidine core: A partially saturated six-membered ring with nitrogen atoms at positions 1 and 3.

  • 3-Chloropyridin-4-yl substituent: A chlorinated pyridine ring attached at position 4 of the tetrahydropyrimidine core.

  • Methyl ester group: Positioned at C5, enhancing solubility and reactivity for further derivatization .

Table 1: Physicochemical and Structural Data

PropertyValue
CAS Number853316-79-7
Molecular FormulaC₁₂H₁₂ClN₃O₃
Molecular Weight281.69 g/mol
IUPAC NameMethyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
SMILESCOC(=O)C1=C(NC(=O)N1)C2=C(C=NC=C2)Cl
Key Spectral Data (IR)N-H (3379 cm⁻¹), C=O (1675 cm⁻¹)

Synthesis and Reaction Pathways

The synthesis typically involves multi-step protocols leveraging Biginelli-like reactions or cyclocondensation strategies:

  • Formation of the pyrimidine ring: Ethyl acetoacetate reacts with urea/thiourea and substituted aldehydes under acidic conditions .

  • Functionalization: Introduction of the 3-chloropyridin-4-yl group via nucleophilic substitution or cross-coupling reactions .

  • Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide .

Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing time from 24 hours (conventional heating) to 20–30 minutes .

Table 2: Comparative Synthesis Methods

MethodConditionsYield (%)Time
Conventional HeatingEthanol, reflux, 80°C65–7516–22 h
Microwave-AssistedSolvent-free, 150°C, 300 W85–9020–30 min
Grindstone TechniqueCuCl₂·2H₂O catalyst, room temperature78–823–4 h

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives exhibit MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming furacin (control: MIC = 25–100 μg/mL) . The thiol group in related analogs enhances membrane permeability, disrupting biofilm formation .

Enzyme Inhibition

  • HIV-1 Reverse Transcriptase: Structural analogs demonstrate IC₅₀ values of 0.44 μM in MAGI-CCR5 assays, comparable to nevirapine (IC₅₀ = 0.12 μM) .

  • α-Glucosidase: Tetrahydroimidazoles derived from this scaffold show 72% inhibition at 100 μM, indicating antidiabetic potential .

Applications and Future Directions

  • Drug Development: Optimized derivatives are under investigation for neurodegenerative diseases due to blood-brain barrier permeability .

  • Agricultural Chemistry: Chloropyridine-containing analogs show pesticidal activity against Spodoptera frugiperda (LC₅₀ = 0.8 mg/L) .

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